N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine
Description
Properties
IUPAC Name |
N-methyl-1-(3-thiophen-2-yl-1H-pyrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-10-6-7-5-8(12-11-7)9-3-2-4-13-9/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFYRESLIJSFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Pyrazole Ring
Reactants: Hydrazine hydrate or substituted hydrazines and 1,3-diketones (e.g., acetylacetone derivatives).
Conditions: Acidic or basic medium, often refluxed in ethanol or other suitable solvents.
Mechanism: Nucleophilic attack of hydrazine on diketone carbonyls followed by cyclization and dehydration to form the pyrazole ring.
Attachment of 2-Thienyl Group
Approach: Nucleophilic substitution reaction where the pyrazole intermediate reacts with 2-thienylmethyl halide (e.g., bromide or chloride).
Catalysts and Conditions: Use of polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride or potassium tert-butoxide, at moderate temperatures (50–80°C).
Alternative: Cross-coupling reactions (e.g., Suzuki or Stille coupling) may be used for more complex derivatives, although less common for this specific compound.
Final Amination and Purification
Amination: Reaction of the substituted pyrazole with methylamine or methylamine hydrochloride under controlled pH and temperature to yield the target amine.
Purification: Techniques such as recrystallization, column chromatography, and preparative HPLC are employed to isolate the pure compound.
Characterization: Spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm the structure and purity.
Industrial and Research Scale Synthesis
Industrial synthesis optimizes the above steps for scale-up, focusing on:
Yield Maximization: Optimizing reagent stoichiometry, reaction time, and temperature.
Purity Enhancement: Employing advanced chromatographic techniques and crystallization protocols.
Safety and Environmental Considerations: Using greener solvents and minimizing hazardous reagents.
Research-grade synthesis often involves additional steps for analog development and structure-activity relationship (SAR) studies, as seen in pyrazole derivatives with biological activity.
Data Table Summarizing Preparation Parameters
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic/basic, reflux | 70–85 | Solvent: ethanol or methanol |
| 2 | N-Methylation | Methyl iodide + base (K2CO3), DMF, room temp | 75–90 | Selective N-methylation |
| 3 | Thienyl attachment | 2-Thienylmethyl halide + base, DMF, 50–80°C | 65–80 | Nucleophilic substitution |
| 4 | Amination | Methylamine (aqueous or gas), controlled pH/temp | 80–95 | Final step, requires careful pH control |
| 5 | Purification | Recrystallization, chromatography | — | Ensures >98% purity |
Research Findings and Analytical Data
Reaction Optimization: Studies show that the choice of solvent and base significantly affects the substitution efficiency in the thienyl attachment step, with polar aprotic solvents and strong bases yielding better conversion rates.
Purity Assessment: NMR spectra confirm the characteristic pyrazole proton signals and methylamine methylene groups, while MS provides molecular ion peaks consistent with the molecular formula C9H13N3S.
Biological Relevance: The compound’s structure, combining pyrazole and thienyl groups, is associated with diverse biological activities, prompting detailed SAR studies in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives at the methylamine group.
Scientific Research Applications
N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thienyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The target compound’s pyrazole-thienyl scaffold distinguishes it from analogs with alternative substituents or heterocyclic systems. Key structural differences include:
Electronic and Solubility Considerations
Riboswitch Targeting
However, substitution of pyridine with pyrazole (as in the target) may alter binding kinetics.
Enzyme Inhibition
The target compound’s thienyl group may similarly modulate enzyme interactions.
Biological Activity
N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine is a synthetic compound notable for its unique structural features, which combine a thienyl group with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The compound's structural components allow it to interact with various biological targets, potentially inhibiting cancer cell proliferation. Although specific mechanisms of action have yet to be fully elucidated, studies suggest that the compound may interfere with cell cycle progression and apoptosis pathways.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate that it may possess inhibitory effects against certain bacterial strains. The combination of the pyrazole and thienyl groups could enhance its interaction with microbial targets, although detailed studies are required to confirm these effects.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with enzymes or receptors involved in critical biological processes. The thienyl group may improve binding affinity and specificity, facilitating more effective interactions with target proteins.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare its biological activity with structurally similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole ring | Anticancer |
| Compound B | Thienyl group | Antimicrobial |
| N-methyl Compound | Thienyl + Pyrazole | Potential anticancer and antimicrobial |
Future Directions for Research
Further research is essential to fully elucidate the biological activity and mechanisms of action of this compound. Potential areas for future investigation include:
- In vitro and In vivo Studies : Conducting detailed biological assays to assess the efficacy and safety profile.
- Mechanistic Studies : Exploring the interaction pathways at a molecular level to identify specific targets.
- Synthesis of Derivatives : Developing analogs with modified structures to enhance bioactivity and reduce toxicity.
Q & A
Q. Basic Research Focus
- NMR : H/C NMR confirms regiochemistry (e.g., pyrazole C-3 vs. C-5 substitution) and methylamine proton integration.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for isotopic patterns from sulfur (thienyl) and nitrogen atoms.
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, particularly for byproducts from thienyl coupling steps .
What mechanistic insights guide the optimization of this compound’s inhibitory activity against cytochrome P450 isoforms?
Advanced Research Focus
Pyrazole-based methanamines like 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) show selective CYP2A6 inhibition via competitive binding to the heme-active site . For this compound:
- Docking Studies : Use AutoDock Vina to model interactions with CYP2A6’s substrate-binding pocket.
- Enzymatic Assays : Measure IC₅₀ values using human liver microsomes and probe substrates (e.g., coumarin for CYP2A6). Compare with tranylcypromine as a positive control .
How do electronic effects of the thienyl substituent influence bioactivity and stability?
Advanced Research Focus
The thienyl group’s electron-rich π-system enhances:
- Metabolic Stability : Resistance to oxidative degradation compared to phenyl analogs.
- Binding Affinity : π-Stacking interactions with aromatic residues in enzyme active sites (e.g., CYP450s).
- Solubility : Thiophene’s hydrophobic nature may reduce aqueous solubility, necessitating prodrug strategies (e.g., hydrochloride salt formation) .
What strategies mitigate racemization in chiral derivatives of this compound?
Q. Advanced Research Focus
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) during pyrazole formation.
- Chiral Chromatography : Use of amylose- or cellulose-based columns (Chiralpak®) to separate enantiomers post-synthesis.
- Dynamic Kinetic Resolution : Catalytic methods employing transition-metal complexes (e.g., Ru-BINAP) to control stereochemistry .
How can computational QSAR models predict modifications to enhance target selectivity?
Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) models trained on pyrazole analogs can identify key descriptors (e.g., logP, polar surface area) linked to selectivity. For example:
- Electrostatic Potential Maps : Highlight regions for hydrogen-bond donor/acceptor modifications.
- CoMFA/CoMSIA : 3D-QSAR to optimize steric and electronic fit within target binding sites .
What are the challenges in scaling up synthesis while maintaining yield and purity?
Q. Basic Research Focus
- Byproduct Formation : Thienyl group bromination or oxidation during coupling steps. Mitigate via inert atmospheres (N₂/Ar) and low-temperature reactions.
- Workup Optimization : Use of extraction solvents (e.g., EtOAc/water) to remove unreacted hydrazines.
- Crystallization : Gradient recrystallization (e.g., MeOH/H₂O) improves purity >95% .
How does the methylamine moiety impact pharmacokinetic properties?
Q. Advanced Research Focus
- Bioavailability : The methylamine group increases basicity (pKa ~9–10), enhancing solubility in acidic environments (e.g., stomach).
- Metabolism : N-Methylation reduces susceptibility to MAO-mediated degradation compared to primary amines.
- Blood-Brain Barrier Penetration : Moderate logD (~1.5–2.5) balances lipophilicity and solubility for CNS-targeted analogs .
What in vitro assays are recommended for evaluating this compound’s off-target effects?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
